![molecular formula C24H20N4O2S B2487779 6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-62-0](/img/structure/B2487779.png)

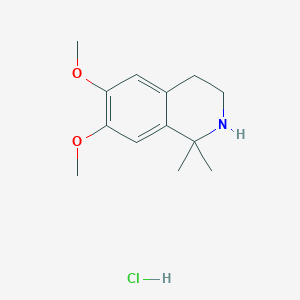

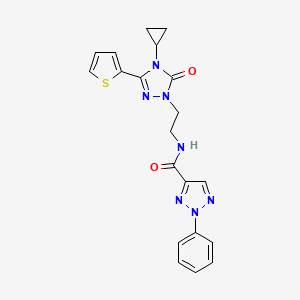

6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

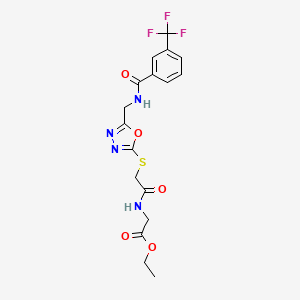

The compound “6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity: Thiophene derivatives exhibit anti-inflammatory effects, making them valuable candidates for drug development . Their ability to modulate inflammatory pathways can potentially lead to novel anti-inflammatory drugs.

Antitumor and Anticancer Properties: Certain thiophene derivatives demonstrate antitumor and cytotoxic activity . Researchers have explored their potential as agents against various cancer cell lines. Investigating the specific effects of our compound in this context would be worthwhile.

Antioxidant Activity: Thiophenes also possess antioxidant properties, protecting cells from oxidative stress. Our compound may contribute to scavenging free radicals and preventing lipid peroxidation .

Anti-Anxiety and Anti-Psychotic Effects: Some thiophene derivatives exhibit anti-anxiety and anti-psychotic activities. These properties could be relevant for mental health treatments.

Material Science

Beyond medicine, thiophenes find applications in material science:

Light-Emitting Diodes (LEDs): Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for efficient light emission .

Corrosion Inhibition

Thiophenes act as inhibitors of metal corrosion. Their presence can protect metals from degradation in corrosive environments .

Organic Synthesis

Thiophenes serve as building blocks in organic synthesis. Researchers use them to create more complex molecules due to their versatile reactivity .

Drug Discovery

Thiophene moieties are essential in combinatorial chemistry. Medicinal chemists use them to generate diverse libraries of lead compounds for drug discovery .

Antihypertensive Activity

While not directly studied for our compound, certain thiophene derivatives exhibit antihypertensive effects . Investigating this aspect further could reveal potential benefits.

Wirkmechanismus

Target of Action

Similar compounds with atriazole and thiophene moiety have been reported to show diverse pharmacological activities . They interact with a variety of enzymes and receptors, manifesting versatile biological activities .

Mode of Action

For instance, compounds with a catechol moiety (2,4-dihydroxyl groups) have been found to play a crucial role in tyrosinase inhibition . Similarly, 4-Methoxyphenethylamine has been reported to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Biochemical Pathways

For instance, triazole derivatives have been reported to possess anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been reported to possess a wide range of therapeutic properties, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Eigenschaften

IUPAC Name |

9-(4-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S/c1-14-5-10-18-17(12-14)21-20(23(30-18)15-6-8-16(29-2)9-7-15)22(19-4-3-11-31-19)28-24(27-21)25-13-26-28/h3-13,22-23H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACJGYUUYIEBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)